molecular formula C10H15NO B034476 4-Ethyl-1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde CAS No. 105256-98-2

4-Ethyl-1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B034476
CAS No.: 105256-98-2
M. Wt: 165.23 g/mol
InChI Key: MSDPXGKORKYFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of three methyl groups, one ethyl group, and an aldehyde functional group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and ethyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.

Major Products Formed:

    Oxidation: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxylic acid.

    Reduction: 3-Ethyl-1,2,4-trimethylpyrrole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring structure allows for interactions with various biological receptors, influencing cellular processes.

Comparison with Similar Compounds

  • 3-Methyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
  • 3-Ethyl-1,2,4-dimethylpyrrole-5-carboxaldehyde
  • 3-Ethyl-1,2,4-trimethylpyrrole-4-carboxaldehyde

Comparison: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity

Properties

CAS No.

105256-98-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3

InChI Key

MSDPXGKORKYFFW-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=C1C)C=O)C)C

Canonical SMILES

CCC1=C(N(C(=C1C)C=O)C)C

Synonyms

1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.